molecular formula C12H10FN3O2 B2665595 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine CAS No. 730951-10-7

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine

Cat. No.: B2665595
CAS No.: 730951-10-7
M. Wt: 247.229
InChI Key: WGSQXGNIVCKFHX-UHFFFAOYSA-N
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Description

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine is an organic compound characterized by the presence of a fluorophenyl group and a nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine typically involves the nitration of 1-N-(4-fluorophenyl)benzene-1,2-diamine. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions: 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical processes. The presence of the fluorophenyl and nitro groups contributes to its binding affinity and specificity towards target proteins .

Comparison with Similar Compounds

Uniqueness: 1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-N-(4-fluorophenyl)-4-nitrobenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-8-1-3-9(4-2-8)15-12-6-5-10(16(17)18)7-11(12)14/h1-7,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSQXGNIVCKFHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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